1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane
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Overview
Description
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane is a unique organosilicon compound characterized by its highly substituted silicon atoms. This compound belongs to the class of silanes, which are silicon analogs of alkanes. The presence of multiple methyl groups and a chlorine atom attached to the silicon backbone imparts distinct chemical properties to this compound.
Preparation Methods
The synthesis of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane typically involves the chlorination of a precursor silane compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reduction of the compound can lead to the formation of hydrosilanes using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane involves its interaction with molecular targets through its silicon-chlorine and silicon-methyl bonds. These interactions can lead to the formation of stable complexes or reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Comparison with Similar Compounds
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane can be compared with other similar compounds such as:
Hexamethyldisilane: A simpler silane with fewer methyl groups and no chlorine atom.
Octamethylcyclotetrasiloxane: A cyclic siloxane with a different structural arrangement and chemical properties.
Trimethylchlorosilane: A smaller organosilicon compound with a single chlorine atom and three methyl groups.
The uniqueness of this compound lies in its highly substituted silicon backbone, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
23118-87-8 |
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Molecular Formula |
C11H33ClSi6 |
Molecular Weight |
369.34 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane |
InChI |
InChI=1S/C11H33ClSi6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-11H3 |
InChI Key |
MFZIUKYAPLNYFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)Cl)(C)C)(C)C)C |
Origin of Product |
United States |
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